Crystal structure and X-ray diffraction of 2-Amino-4-(2,4-dichlorophenyl)thiophene-3-carbonitrile
Crystal structure and X-ray diffraction of 2-Amino-4-(2,4-dichlorophenyl)thiophene-3-carbonitrile
An In-Depth Technical Guide to the Synthesis and Crystallographic Analysis of 2-Amino-4-(2,4-dichlorophenyl)thiophene-3-carbonitrile: A Case Study Approach
For the Attention of Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the synthesis and crystallographic analysis of 2-Amino-4-(2,4-dichlorophenyl)thiophene-3-carbonitrile. While a definitive crystal structure for this specific molecule is not publicly available at the time of writing, this document will serve as an expert guide to its synthesis and the established methodologies for its crystallographic characterization. We will draw upon data from closely related structures to illustrate the expected outcomes and analytical insights.
Introduction: The Significance of the 2-Aminothiophene Scaffold
The 2-aminothiophene core is a privileged structure in medicinal chemistry, appearing in a multitude of biologically active compounds.[1] This heterocyclic motif is a key component in drugs with a wide range of therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and central nervous system agents.[1][2] The thiophene ring often acts as a bioisosteric replacement for a phenyl group, which can lead to improved pharmacokinetic and pharmacodynamic properties.[1] The specific compound of interest, 2-Amino-4-(2,4-dichlorophenyl)thiophene-3-carbonitrile, incorporates a 2,4-dichlorophenyl substituent, a feature often associated with enhanced biological activity.
Synthesis via the Gewald Reaction: A Robust and Versatile Method
The most common and efficient method for the synthesis of polysubstituted 2-aminothiophenes is the Gewald reaction.[3][4] This one-pot, multi-component reaction offers several advantages, including the use of readily available starting materials, mild reaction conditions, and operational simplicity.[1][4]
The synthesis of 2-Amino-4-(2,4-dichlorophenyl)thiophene-3-carbonitrile would proceed via the condensation of 2,4-dichloroacetophenone, malononitrile, and elemental sulfur in the presence of a basic catalyst.
Experimental Protocol: Gewald Synthesis
Materials:
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2,4-dichloroacetophenone (1.0 equiv)
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Malononitrile (1.0 equiv)
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Elemental sulfur (1.1 equiv)
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Morpholine (or another suitable base, e.g., piperidine, triethylamine) (1.0 equiv)
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Ethanol (solvent)
Procedure:
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To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-dichloroacetophenone, malononitrile, elemental sulfur, and ethanol.
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Add the morpholine to the mixture.
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Heat the reaction mixture to reflux with stirring.
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Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion (typically within 2-12 hours), cool the reaction mixture to room temperature.
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If a precipitate forms, collect the solid product by filtration. Wash the solid with cold ethanol and dry.
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If no precipitate forms, pour the reaction mixture into ice-water and stir to induce precipitation. Collect the solid by filtration.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain single crystals suitable for X-ray diffraction analysis.
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Confirm the structure of the purified product using spectroscopic methods (¹H-NMR, ¹³C-NMR, IR, Mass Spectrometry).
Reaction Mechanism
The mechanism of the Gewald reaction is well-elucidated and proceeds through several key steps:[3][5]
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Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the ketone (2,4-dichloroacetophenone) and the active methylene compound (malononitrile) to form an α,β-unsaturated nitrile intermediate.[3][5]
-
Michael Addition of Sulfur: Elemental sulfur adds to the β-carbon of the unsaturated intermediate. The mechanism of this step is complex and may involve polysulfide intermediates.[5]
-
Cyclization and Tautomerization: The sulfur-containing intermediate then undergoes cyclization, followed by tautomerization to yield the stable 2-aminothiophene ring.[3][5]
Caption: Generalized workflow of the Gewald reaction for the synthesis of the target compound.
Single-Crystal X-ray Diffraction: Elucidating the Three-Dimensional Structure
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides invaluable information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-activity relationships of a molecule.
Experimental Workflow
The process of determining a crystal structure can be broken down into several key stages:
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Crystal Growth: High-quality single crystals are a prerequisite for a successful X-ray diffraction experiment. The purified product from the synthesis is recrystallized, often by slow evaporation of the solvent, to obtain crystals of suitable size and quality.
-
Data Collection: A single crystal is mounted on a diffractometer. A beam of monochromatic X-rays is directed at the crystal, which diffracts the X-rays in a specific pattern. The crystal is rotated during the experiment to collect a complete set of diffraction data.
-
Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure. This involves determining the positions of the atoms within the unit cell. The initial model is then refined to improve the agreement between the calculated and observed diffraction data.
Caption: A simplified workflow for single-crystal X-ray diffraction analysis.
Analysis of the Crystal and Molecular Structure: A Hypothetical Case Study
As the specific crystal structure of 2-Amino-4-(2,4-dichlorophenyl)thiophene-3-carbonitrile is not available, we will discuss the expected structural features based on the analysis of similar compounds found in the Cambridge Structural Database.
Expected Molecular Geometry
The molecule is expected to be largely planar, with some torsion around the single bond connecting the thiophene and the dichlorophenyl rings. The key structural parameters to be determined would be:
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Bond Lengths and Angles: The bond lengths and angles within the thiophene and dichlorophenyl rings are expected to be within the normal ranges for such aromatic systems.
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Torsion Angles: The dihedral angle between the plane of the thiophene ring and the plane of the dichlorophenyl ring is a critical parameter that influences the overall conformation of the molecule.
Hypothetical Crystallographic Data
Based on related structures, a hypothetical set of crystallographic data is presented below for illustrative purposes.
| Parameter | Hypothetical Value |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | ~10-15 |
| b (Å) | ~5-10 |
| c (Å) | ~15-20 |
| β (°) | ~90-100 |
| Volume (ų) | ~1500-2000 |
| Z | 4 |
| Density (calculated) (g/cm³) | ~1.4-1.6 |
| R-factor | < 0.05 |
Intermolecular Interactions
In the solid state, molecules of 2-Amino-4-(2,4-dichlorophenyl)thiophene-3-carbonitrile are expected to be held together by a network of intermolecular interactions. These interactions are crucial for the stability of the crystal lattice and can influence the physical properties of the compound.
-
Hydrogen Bonding: The amino group is a hydrogen bond donor, and the nitrile group is a hydrogen bond acceptor. Therefore, N-H···N hydrogen bonds are expected to be a prominent feature in the crystal packing, likely forming dimers or chains.
-
Halogen Bonding: The chlorine atoms on the dichlorophenyl ring can participate in halogen bonding interactions with other electronegative atoms.
-
π-π Stacking: The aromatic thiophene and dichlorophenyl rings can engage in π-π stacking interactions, further stabilizing the crystal structure.
Conclusion: A Foundation for Further Research
This guide has outlined the synthesis and a comprehensive approach to the crystallographic analysis of 2-Amino-4-(2,4-dichlorophenyl)thiophene-3-carbonitrile. While the specific crystal structure remains to be determined, the methodologies and expected outcomes presented here provide a solid foundation for researchers in the field. The structural insights gained from such an analysis are paramount for understanding the compound's chemical behavior and for the rational design of new therapeutic agents based on the versatile 2-aminothiophene scaffold.
References
-
Wikipedia. (2023). Gewald reaction. Retrieved from [Link]
- Puterová, Z., Serebryanyy, V., & Sabolová, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 2010(1), 209-247.
-
Synlett. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Retrieved from [Link]
-
ChemRxiv. (2021). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. Retrieved from [Link]
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- 1. scispace.com [scispace.com]
- 2. The Crystal Structure of 2-Amino-4-(2,3-Dichlorophenyl)-6-Methoxy-4H-Benzo[h]chromene-3-Carbonitrile: Antitumor and Tyrosine Kinase Receptor Inhibition Mechanism Studies [mdpi.com]
- 3. 2-Amino-4-(2,4-dichlorophenyl)-6-(naphthalen-1-yl)nicotinonitrile - PMC [pmc.ncbi.nlm.nih.gov]
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